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Compound of Interest

Compound Name: Chloroform methanol

Cat. No.: B8312860 Get Quote

Welcome to the technical support center for optimizing lipid recovery from chloroform-methanol

extraction protocols. This resource is designed for researchers, scientists, and drug

development professionals to troubleshoot common issues and improve the efficiency and

reproducibility of their lipid extraction experiments.

Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low lipid recovery in chloroform-methanol

extractions?

A1: Low lipid recovery can stem from several factors throughout the extraction process. The

most common culprits include:

Incomplete cell lysis: If the cells or tissue are not sufficiently homogenized, lipids will remain

trapped and inaccessible to the extraction solvents.

Inappropriate solvent ratios: The success of the extraction is highly dependent on the precise

ratio of chloroform, methanol, and water. Incorrect ratios can lead to a single-phase system

or inefficient partitioning of lipids.[1]

Emulsion formation: A stable emulsion between the aqueous and organic layers can trap

lipids, preventing their complete separation and recovery.[2]
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Suboptimal pH: The pH of the sample and extraction solvents can influence the ionization

state and solubility of certain lipid classes, affecting their extraction efficiency.[3]

Incomplete phase separation: Insufficient centrifugation or allowing inadequate time for

phase separation can lead to contamination of the organic phase with aqueous components

or loss of the organic phase.[3]

Analyte degradation: Improper sample handling, storage conditions, or the use of

unstabilized solvents can lead to the degradation of target lipids.[3][4]

Q2: What is an emulsion, and what causes it to form during lipid extraction?

A2: An emulsion is a stable mixture of two immiscible liquids, like the aqueous and organic

phases in your extraction.[5] It often appears as a cloudy or milky third layer between the two

distinct phases. Emulsions are typically caused by the presence of natural emulsifying agents

in biological samples, such as phospholipids, proteins, and free fatty acids, which have both

water-loving (hydrophilic) and fat-loving (hydrophobic) regions.[2][5] Vigorous shaking or mixing

provides the energy to disperse one liquid into the other, and these emulsifying agents stabilize

the resulting droplets, preventing them from coalescing and separating.[5]

Q3: How do the Folch, Bligh-Dyer, and Matyash methods differ?

A3: These are the three most common liquid-liquid extraction methods for lipids, differing

primarily in their solvent ratios, the volume of solvent used, and the type of organic solvent.

Folch Method: This is often considered the "gold standard" and uses a chloroform:methanol

ratio of 2:1 (v/v).[6] It is a robust method, particularly for samples with high lipid content

(>2%).[6]

Bligh-Dyer Method: This method was developed as a more rapid alternative to the Folch

method, using a smaller volume of solvents and a chloroform:methanol:water ratio that

results in a final biphasic system of approximately 2:2:1.8 (v/v/v).[6] It is particularly suitable

for samples with low lipid content (<2%).[6]

Matyash Method: This method uses methyl-tert-butyl ether (MTBE) as a less toxic alternative

to chloroform.[7] The ratios of MTBE:methanol:water are typically 10:3:2.5 (v/v/v).[7] A key
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advantage is that the lipid-containing organic phase forms the upper layer, which can simplify

its collection.[6][8]

Troubleshooting Guides
Issue 1: Formation of a Stable Emulsion
Symptoms: A cloudy or milky layer forms between the aqueous and organic phases, and clear

separation is not achieved even after extended standing.

Possible Causes:

High concentration of phospholipids, proteins, or free fatty acids in the sample.[2][5]

Excessively vigorous shaking or vortexing.[5]

Insufficient ionic strength of the aqueous phase.[2]

Solutions:
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Solution Description

Gentle Mixing

Instead of vigorous shaking, gently invert the

extraction tube 15-20 times. This reduces the

energy input that creates fine droplets.[5]

Centrifugation

This is a highly effective method to break

emulsions. The centrifugal force accelerates the

separation of the dispersed droplets.[5][9]

Addition of Salt (Salting Out)

Add a small amount of a salt solution (e.g., 0.9%

NaCl or KCl) to the aqueous phase. This

increases the ionic strength and helps to

destabilize the emulsion.[2]

pH Adjustment

For emulsions stabilized by acidic molecules,

careful, dropwise addition of a dilute acid (e.g.,

HCl) to lower the pH to ~2 can neutralize their

charge and reduce their emulsifying properties.

[5][10]

Addition of Anhydrous Sodium Sulfate (Na₂SO₄)

Add a small amount of anhydrous sodium

sulfate to the emulsion. It acts as a drying agent,

removing water and helping to break the

emulsion.[5]

Let the Sample Sit

Sometimes, simply allowing the mixture to stand

undisturbed for up to an hour can be sufficient

for the phases to separate under gravity.[5][10]

Issue 2: Poor or Incomplete Phase Separation
Symptoms: The interface between the aqueous and organic layers is not sharp and well-

defined. A cloudy or "fluffy" interface may be present.

Possible Causes:

Incorrect solvent ratios.[1]

Insufficient centrifugation time or speed.[3]
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Presence of precipitated proteins at the interface.[11]

Solutions:

Solution Description

Verify Solvent Ratios

Ensure the chloroform:methanol:water ratios are

correct for the chosen method (Folch, Bligh-

Dyer, or Matyash).[1]

Optimize Centrifugation

Increase the centrifugation time or speed. A

typical starting point is 2000-2500 x g for 10-15

minutes.[3][7] Performing centrifugation at a

lower temperature (e.g., 4°C) can sometimes

improve separation.[3]

Protein Precipitation Prior to Extraction

For samples with high protein content, a pre-

extraction protein precipitation step can be

beneficial.[11]

Filtration

If a significant amount of precipitated material is

present, filtering the homogenate before phase

separation can help achieve a cleaner interface.

[1]

Issue 3: Low Overall Lipid Yield
Symptoms: The final amount of recovered lipid is lower than expected.

Possible Causes:

Inefficient sample homogenization.

Use of incorrect sample-to-solvent ratios.[7][12]

Selective loss of certain lipid classes.[13]

Degradation of lipids.[4]
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Aspiration of the lipid-containing layer during removal of the non-lipid layer.

Solutions:

Solution Description

Improve Homogenization
Ensure the sample is thoroughly homogenized

to allow the solvents to access the lipids.

Optimize Sample-to-Solvent Ratio

For human plasma, a sample-to-total solvent

ratio of 1:20 (v/v) has been shown to be

effective for the Folch and Bligh-Dyer methods.

[7][14]

Re-extraction

After collecting the initial organic phase, re-

extract the remaining aqueous phase and

interface with a fresh portion of the organic

solvent to recover any remaining lipids.[7]

Use High-Purity Solvents

Use high-purity, stabilized solvents to prevent

lipid degradation. For example, unstabilized

chloroform can form phosgene, which can react

with lipids.[4][15]

Careful Phase Collection

When collecting the lipid-containing phase

(lower phase for Folch/Bligh-Dyer, upper phase

for Matyash), be careful to avoid aspirating the

interface or the other phase.

Data Presentation: Solvent Ratios and Their Impact
The choice of extraction method and the sample-to-solvent ratio can significantly impact the

recovery of different lipid classes. The following table summarizes key findings from a study on

human plasma.

Table 1: Comparison of Lipid Extraction Methods and Sample-to-Solvent Ratios in Human

Plasma
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Method
Sample-to-
Solvent Ratio
(v/v)

Relative Peak
Area for Polar
Lipids (e.g.,
LPC)

Relative Peak
Area for Low-
Abundance
Lipids (e.g.,
Cer, PI)

Notes

Folch 1:10 High Moderate

Folch method

provided higher

peak areas for

LPCs at this

ratio.[7]

Folch 1:20 Very High High

Recommended

for untargeted

lipidomics

studies of human

plasma.[7][14]

Bligh-Dyer 1:20 Very High High

Comparable to

the Folch method

at this ratio for

many lipid

classes.[7][12]

Matyash 1:20 Lower Lower

The Matyash

method showed

lower extracted

peak areas for

polar lipids

compared to

Folch and Bligh-

Dyer at this ratio.

[7]

Matyash 1:100 Comparable to

Folch/Bligh-Dyer

at 1:20

Comparable to

Folch/Bligh-Dyer

at 1:20

A higher solvent

volume is

needed for the

Matyash method

to achieve

comparable
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results to the

other methods

for plasma.[7]

Data summarized from studies on human plasma-based lipidomics.[7][12][14]

Experimental Protocols
Protocol 1: Modified Folch Lipid Extraction
This protocol is based on the original Folch method and is suitable for a wide range of

biological samples.

Reagents:

Chloroform (HPLC grade)

Methanol (HPLC grade)

0.9% NaCl solution in ultrapure water

Procedure:

Homogenization: Homogenize the sample (e.g., 100 mg of tissue or 100 µL of plasma) in a

glass tube with 3 mL of a chloroform:methanol (2:1, v/v) mixture.

Incubation: Vortex the mixture for 1 minute and incubate at room temperature for 20-30

minutes with occasional vortexing.

Phase Separation: Add 0.6 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds.

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to facilitate phase

separation.[7] Three layers should be visible: a lower organic phase (chloroform) containing

the lipids, an upper aqueous phase (methanol and water), and a disc of precipitated protein

at the interface.

Lipid Collection: Carefully aspirate and discard the upper aqueous phase. Using a clean

glass Pasteur pipette, collect the lower chloroform phase, being careful not to disturb the
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protein disc. Transfer the lipid extract to a new glass tube.

Drying: Dry the collected organic phase under a gentle stream of nitrogen gas.

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for your

downstream analysis (e.g., isopropanol for LC-MS).

Protocol 2: Bligh-Dyer Lipid Extraction
This protocol is a faster alternative to the Folch method, particularly for samples with lower lipid

content.

Reagents:

Chloroform (HPLC grade)

Methanol (HPLC grade)

Ultrapure water

Procedure:

Initial Extraction: To your sample (containing approximately 0.8 mL of water), add 3 mL of a

chloroform:methanol (1:2, v/v) mixture. Vortex for 1 minute.

Biphasic Formation: Add 1 mL of chloroform to the mixture and vortex for 30 seconds. Then,

add 1 mL of ultrapure water and vortex for another 30 seconds.

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

Lipid Collection: The lower chloroform layer contains the lipids. Carefully collect this layer

and transfer it to a new tube.

Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute as described

in the Folch protocol.

Protocol 3: Matyash (MTBE) Lipid Extraction
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This protocol uses a less toxic solvent and results in the lipid phase being on top, which can be

advantageous for high-throughput applications.

Reagents:

Methyl-tert-butyl ether (MTBE, HPLC grade)

Methanol (HPLC grade)

Ultrapure water

Procedure:

Homogenization: To your sample, add methanol and MTBE to achieve a ratio of

MTBE:methanol of 10:3 (v/v/v).[7] For example, to 200 µL of sample, add 1.5 mL of methanol

and 5 mL of MTBE.

Incubation: Vortex the mixture and incubate on an orbital shaker for 1 hour at room

temperature.

Phase Separation: Add 1.25 mL of ultrapure water to induce phase separation. Incubate for

10 minutes at room temperature.

Centrifugation: Centrifuge at 1,000 x g for 10 minutes.[8]

Lipid Collection: The upper MTBE layer contains the lipids. Carefully collect the upper phase

and transfer to a new tube.

Drying and Reconstitution: Dry the lipid extract under nitrogen and reconstitute as needed.
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Troubleshooting Emulsion Formation Workflow

Stable Emulsion Formed

Preventative: Use Gentle Inversion Instead of Shaking

Prevention

Centrifuge Sample
(e.g., 2000 x g for 10 min) Add Salt Solution (e.g., 0.9% NaCl) Carefully Adjust pH to ~2 with Dilute Acid

Is Phase Separation Complete?

Proceed with Lipid Collection

Yes

Consider Sample Pre-treatment (e.g., Protein Precipitation)

No

Click to download full resolution via product page

Caption: A decision tree for troubleshooting emulsion formation.
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General Chloroform-Methanol Extraction Workflow

Start with Biological Sample

Homogenize in Chloroform:Methanol

Induce Phase Separation (Add Water/Saline)

Centrifuge to Separate Phases

Collect Lipid-Containing Organic Phase

Dry Organic Phase (e.g., under Nitrogen)

Reconstitute Dried Lipids for Analysis

Click to download full resolution via product page

Caption: A simplified workflow for a typical chloroform-methanol lipid extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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